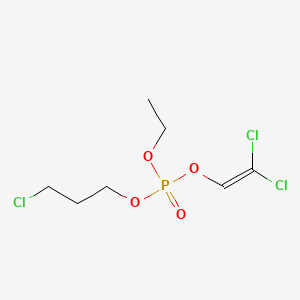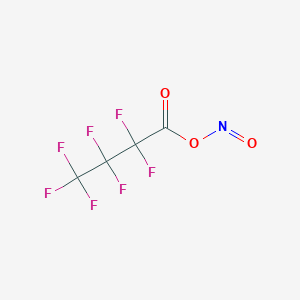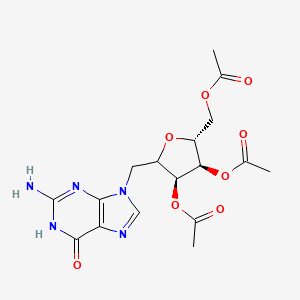
Phenol, 2,6-dimethyl-4-(phenylazo)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 2,6-dimethyl-4-(phenylazo)- is an organic compound with the molecular formula C14H14N2O. It is a derivative of phenol, where the hydrogen atoms at positions 2 and 6 are replaced by methyl groups, and the hydrogen atom at position 4 is replaced by a phenylazo group. This compound is known for its vibrant color and is often used in dyeing processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phenol, 2,6-dimethyl-4-(phenylazo)- can be synthesized through a diazotization reaction followed by azo coupling. The process involves the following steps:
Diazotization: Aniline is treated with nitrous acid to form a diazonium salt.
Azo Coupling: The diazonium salt is then reacted with 2,6-dimethylphenol under alkaline conditions to form the desired azo compound.
Industrial Production Methods
In industrial settings, the synthesis of Phenol, 2,6-dimethyl-4-(phenylazo)- is typically carried out in large reactors where temperature, pH, and reactant concentrations are carefully controlled to maximize yield and purity. The process may involve continuous flow systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 2,6-dimethyl-4-(phenylazo)- undergoes several types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The azo group can be reduced to form amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated phenols and other substituted derivatives.
Aplicaciones Científicas De Investigación
Phenol, 2,6-dimethyl-4-(phenylazo)- has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of dyes, pigments, and inks.
Mecanismo De Acción
The mechanism of action of Phenol, 2,6-dimethyl-4-(phenylazo)- involves its ability to undergo azo-hydrazone tautomerism, which allows it to interact with various molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, affecting their activity. The azo group can participate in electron transfer reactions, influencing redox processes in biological systems.
Comparación Con Compuestos Similares
Phenol, 2,6-dimethyl-4-(phenylazo)- can be compared with other azo compounds such as:
Phenol, 4-(phenylazo)-: Lacks the methyl groups at positions 2 and 6, making it less sterically hindered.
Phenol, 2,4-dimethyl-: Does not contain the azo group, thus lacking the vibrant color and specific reactivity associated with azo compounds.
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: Contains bulky tert-butyl groups and a dimethylaminomethyl group, providing different steric and electronic properties.
Phenol, 2,6-dimethyl-4-(phenylazo)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable in various applications.
Propiedades
Número CAS |
203315-02-0 |
|---|---|
Fórmula molecular |
C14H14N2O |
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
2,6-dimethyl-4-phenyldiazenylphenol |
InChI |
InChI=1S/C14H14N2O/c1-10-8-13(9-11(2)14(10)17)16-15-12-6-4-3-5-7-12/h3-9,17H,1-2H3 |
Clave InChI |
ZWLHBJXWUXPCHO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1O)C)N=NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



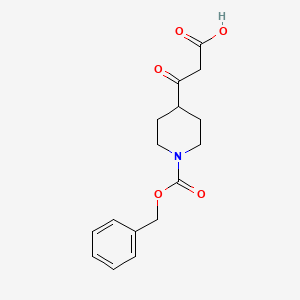
![5-(5,14,16-Trihydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl)pyran-2-one](/img/structure/B14751507.png)
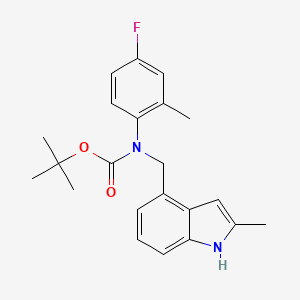

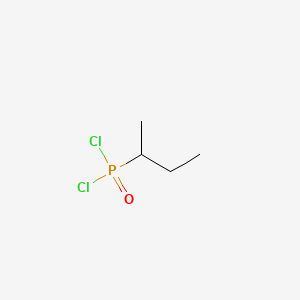
![2H-[1,3]Dioxolo[4,5-F]phthalazine](/img/structure/B14751532.png)



